3-(4-Methoxy-2-methylphenyl)pyridine
Description
Properties
CAS No. |
1214363-22-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(15-2)5-6-13(10)11-4-3-7-14-9-11/h3-9H,1-2H3 |
InChI Key |
BIDAQUQFTXSAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Enzyme Kinetics and Binding Modes
- Competitive Inhibition : Compound 5 (a piperidine derivative) acts as a competitive LSD1 inhibitor, binding to the substrate pocket adjacent to FAD . This mechanism is conserved across piperidine-containing analogues but is unlikely in the target compound due to the absence of a basic amine .
- Molecular Docking: The piperidine-4-methoxy group in Compound 17 occupies a hydrophobic pocket near LSD1’s Thr810 and Tyr761, while aryl groups (e.g., 4-cyanophenyl) engage in π-stacking with Phe538 . The target compound’s phenyl ring may partially mimic these interactions but lacks the precision required for high-affinity binding.
Cellular Activity and Selectivity
- Antiproliferative Effects: Piperidine derivatives (e.g., Compound 17) show potent activity against leukemia (EC50 = 280 nM) and solid tumors with minimal toxicity to normal cells .
- Structural Limitations : The absence of a basic amine in this compound likely precludes similar cellular efficacy, though its aryl substituents may confer uncharacterized off-target effects.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methoxy-2-methylphenyl)pyridine, and how do reaction conditions influence yield?
The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes reacting a halogenated pyridine (e.g., 3-chloropyridine) with a substituted phenylboronic acid under Suzuki-Miyaura coupling conditions. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 ratio with ligand.
- Solvent : Aqueous DMF or THF under inert atmosphere (N₂/Ar).
- Base : K₂CO₃ or Na₂CO₃ to deprotonate intermediates.
- Temperature : 80–100°C for 12–24 hours.
Yield optimization requires careful control of stoichiometry (1:1.2 pyridine:phenyl reagent) and purification via column chromatography (silica gel, hexane/EtOAc gradient). Evidence from similar compounds suggests yields of 60–75% under optimized conditions .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methoxy group (~δ 3.8 ppm in ¹H NMR) and pyridine protons (δ 7.0–8.5 ppm) are diagnostic. Aromatic coupling patterns distinguish ortho/meta/para substitution .
- FTIR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (pyridine, ~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (199.25 g/mol) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, confirming steric effects of the methyl group .
Advanced Research Questions
Q. How can computational methods like DFT reconcile discrepancies between experimental and theoretical data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electronic properties, and vibrational spectra. Discrepancies often arise from:
- Solvent effects : Simulations using a polarizable continuum model (PCM) improve agreement with experimental NMR/UV-Vis data.
- Van der Waals interactions : Dispersion-corrected functionals (e.g., ωB97X-D) better model steric hindrance from the methyl group.
- Thermochemical accuracy : Hybrid functionals with exact exchange (e.g., B3LYP) reduce errors in bond dissociation energies (<3 kcal/mol) .
Q. What strategies mitigate low yields in cross-coupling reactions involving sterically hindered pyridine derivatives?
- Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic activity by reducing steric clashes.
- Microwave-assisted synthesis : Shortens reaction time (30–60 minutes) and improves homogeneity.
- Pre-functionalization : Introducing directing groups (e.g., boronate esters) facilitates regioselective coupling .
Q. How do the methoxy and methyl substituents influence the compound’s reactivity in medicinal chemistry applications?
- Methoxy group : Enhances electron density on the pyridine ring, improving binding to π-acidic enzyme pockets (e.g., kinases).
- Methyl group : Introduces steric bulk, reducing metabolic degradation.
- Structure-Activity Relationship (SAR) : In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) should test analogues with halogen or nitro substituents to compare potency .
Q. What safety protocols are recommended given limited toxicological data for this compound?
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact (potential irritant).
- Storage : Inert atmosphere (N₂), desiccated at –20°C.
- Waste disposal : Incinerate via EPA-approved hazardous waste protocols. Toxicity predictions using QSAR models (e.g., TEST software) suggest moderate ecotoxicity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Experimental validation : Perform accelerated stability studies (40°C/75% RH, pH 1–7). Monitor degradation via HPLC.
- Mechanistic insight : The methyl group may sterically shield the pyridine ring from protonation, but methoxy hydrolysis could occur at pH < 2. Contrast with analogues lacking methyl groups (e.g., 4-methoxypyridine derivatives) .
Q. Why do crystallography data sometimes deviate from DFT-optimized structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
